
3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
3-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, commonly known as CMIP, is an organic compound with a variety of potential applications in both scientific research and industrial production. CMIP has been studied for its ability to act as an inhibitor of enzymes, its ability to act as an antioxidant, and its potential use in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
CMIP has been studied for its potential applications in scientific research. CMIP has been found to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. CMIP has also been studied for its ability to act as an antioxidant, which could be useful in preventing oxidative damage caused by free radicals. In addition, CMIP has been studied for its potential use in the synthesis of other compounds, such as drugs and pesticides.
Wirkmechanismus
The mechanism of action of CMIP is not fully understood. However, it is believed that CMIP acts as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing reactions. CMIP may also act as an antioxidant by scavenging free radicals, thus preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMIP are not fully understood. However, it is believed that CMIP may act as an inhibitor of enzymes, which could lead to a decrease in the production of certain compounds, such as prostaglandins and leukotrienes. CMIP may also act as an antioxidant, which could lead to a decrease in oxidative damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CMIP in lab experiments include its low toxicity, its ease of synthesis, and its ability to act as an inhibitor of enzymes and an antioxidant. The limitations of using CMIP in lab experiments include its potential to cause side effects, its potential to interact with other compounds, and its potential to cause allergic reactions.
Zukünftige Richtungen
Future research on CMIP should focus on further elucidating its mechanism of action, its biochemical and physiological effects, and its potential applications in both scientific research and industrial production. In addition, further research should focus on the development of safer and more effective methods for synthesizing CMIP. Finally, further research should focus on the development of methods for detecting CMIP in biological samples.
Eigenschaften
IUPAC Name |
3-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUFGBJYHPVASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-Chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1482558.png)
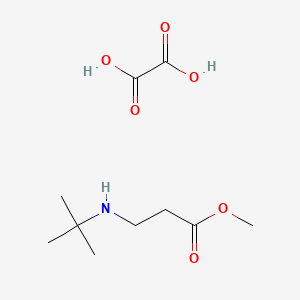
![2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B1482560.png)
![tert-Butyl 3-[(2,6-difluorobenzyl)oxy]-1-azetidinecarboxylate](/img/structure/B1482562.png)

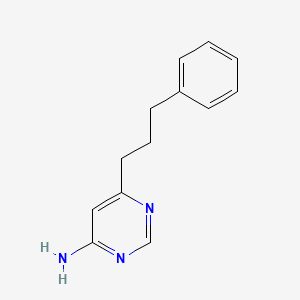

![2-Chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]butan-1-one](/img/structure/B1482571.png)

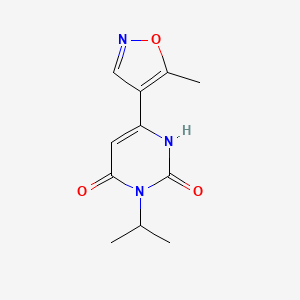
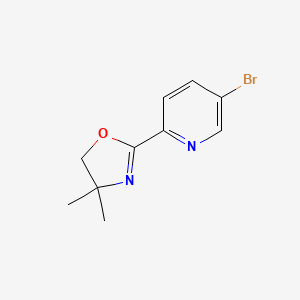
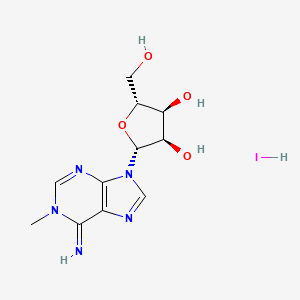
![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)